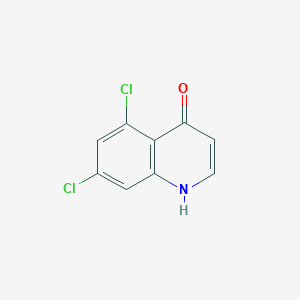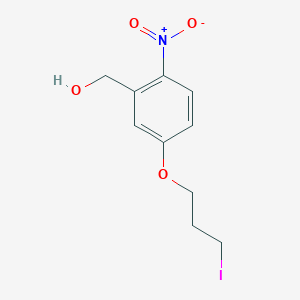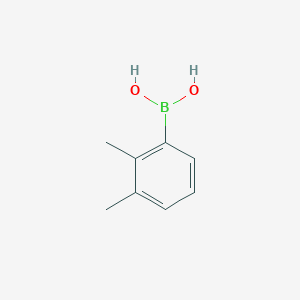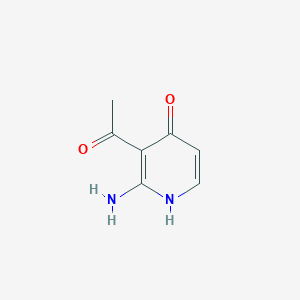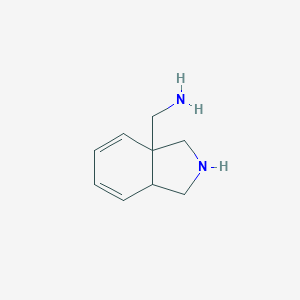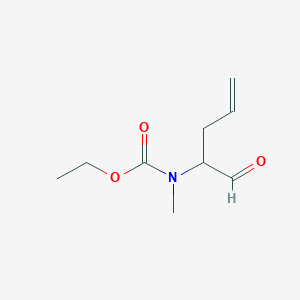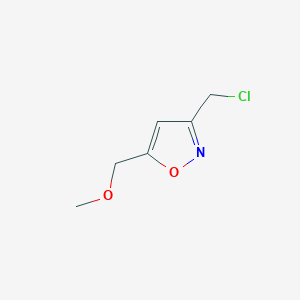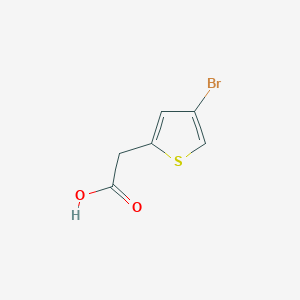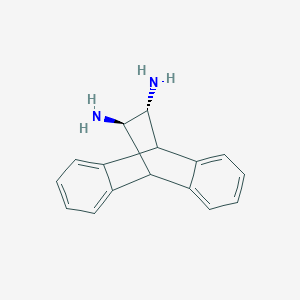
(11R,12R)-9,10-二氢-9,10-乙烷蒽-11,12-二胺
描述
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a chiral diamine compound with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . This compound is known for its unique structure, which includes a bicyclic anthracene framework with two amine groups at the 11 and 12 positions. It is often used in asymmetric synthesis and as a ligand in various catalytic processes.
科学研究应用
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine typically involves the reduction of the corresponding dinitro compound or the hydrogenation of the dinitrile precursor. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the enantiomeric excess and minimize by-products .
化学反应分析
Types of Reactions
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: It can be further reduced to form the corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diamine derivatives.
作用机制
The mechanism of action of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves its ability to act as a chiral ligand, facilitating asymmetric catalytic reactions. The compound interacts with metal centers in catalysts, influencing the stereochemistry of the reaction products. The molecular targets include various transition metals, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .
相似化合物的比较
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- (R,R)-1,2-Diphenylethylenediamine
- (S)-(-)-1,1’-Binaphthyl-2,2’-diamine
Uniqueness
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is unique due to its bicyclic anthracene framework, which provides rigidity and enhances its effectiveness as a chiral ligand. This structural feature distinguishes it from other similar compounds, making it particularly valuable in asymmetric synthesis and catalysis .
属性
IUPAC Name |
(15R,16R)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDYSRZJOLDMRE-QDIHITRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3[C@H]([C@@H](C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383209 | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181139-49-1 | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the chirality of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine contribute to the formation of helical structures?
A1: (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine possesses inherent central chirality due to the two chiral carbon atoms at the 11 and 12 positions on the ethano-bridge. [] When combined with (S)-1,1′-binaphthyl-2,2′-dicarboxylic acid, which exhibits axial chirality, the two molecules self-assemble to form a two-component host system. The interaction between the central chirality of the diamine and the axial chirality of the acid induces helical chirality in the resulting supramolecular structure. [] This highlights the significance of molecular chirality in directing the self-assembly process towards specific chiral architectures.
Q2: Can you explain the interplay between diamine structure and helical chirality in Ni-salen metallofoldamers, specifically regarding (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine?
A2: In Ni-salen metallofoldamers, the incorporated diamine plays a crucial role in determining the helical bias of the resulting structure. Research has shown that diamines like (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, with its rigid and bulky structure, lead to a smaller diastereomeric ratio of the helical forms compared to diamines like (1S, 2S)-1,2-diphenylethylenediamine. [] This suggests that the steric hindrance and conformational rigidity imposed by the ethanoanthracene moiety limit the preference for a specific helical handedness. In contrast, the more flexible diphenylethylenediamine allows for greater conformational freedom, leading to a higher selectivity for the P-helical diastereomer. This understanding is crucial for designing metallofoldamers with tailored helical configurations for applications in asymmetric catalysis and chiral recognition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


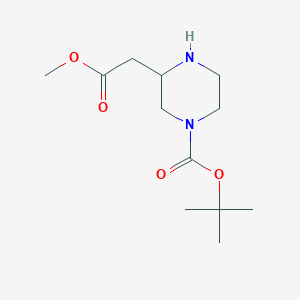
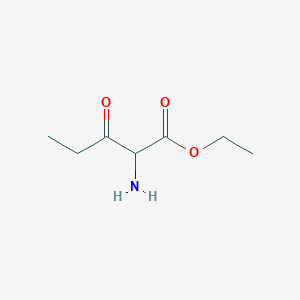
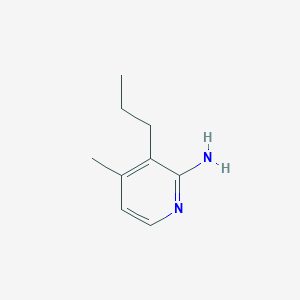
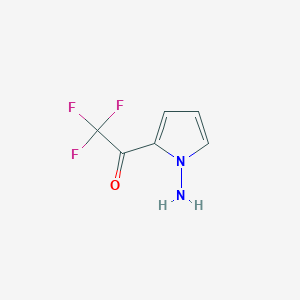
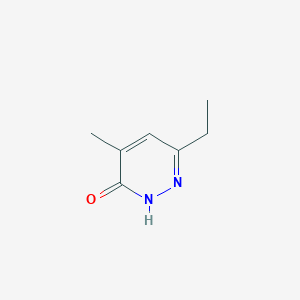
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
